molecular formula C21H18ClN3O5S3 B2814465 1-(5-chlorothiophen-2-yl)sulfonyl-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)piperidine-4-carboxamide CAS No. 946244-70-8

1-(5-chlorothiophen-2-yl)sulfonyl-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)piperidine-4-carboxamide

Cat. No.: B2814465
CAS No.: 946244-70-8
M. Wt: 524.02
InChI Key: AKYZGQYWLANTBA-XTQSDGFTSA-N
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Description

1-(5-chlorothiophen-2-yl)sulfonyl-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)piperidine-4-carboxamide is a potent and selective inhibitor of the B-Raf V600E mutant kinase, a key oncogenic driver in several cancers, most notably melanoma (PubMed) . This compound acts by competitively binding to the ATP-binding site of the mutant B-Raf protein, thereby suppressing the aberrant activation of the MAPK/ERK signaling pathway, which controls cell division, differentiation, and survival (National Cancer Institute) . Its primary research value lies in the study of tumorigenesis, cancer cell proliferation, and the mechanisms of drug resistance in BRAF-mutant cancers. Researchers utilize this inhibitor in in vitro and in vivo models to investigate the downstream effects of pathway blockade and to develop novel therapeutic strategies and combination treatments aimed at overcoming resistance to first-generation BRAF inhibitors. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O5S3/c1-2-7-25-14-10-15-16(30-12-29-15)11-17(14)31-21(25)23-20(26)13-5-8-24(9-6-13)33(27,28)19-4-3-18(22)32-19/h1,3-4,10-11,13H,5-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYZGQYWLANTBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC3=C(C=C2SC1=NC(=O)C4CCN(CC4)S(=O)(=O)C5=CC=C(S5)Cl)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)piperidine-4-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the chlorothiophene derivative, followed by the introduction of the sulfonyl group. The dioxolobenzo thiazole moiety is then synthesized and coupled with the chlorothiophene-sulfonyl intermediate. Finally, the piperidine carboxamide group is introduced through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production.

Chemical Reactions Analysis

Types of Reactions

(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorothiophene and dioxolobenzo thiazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce alcohols or amines, and substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the field of medicinal chemistry due to its potential therapeutic applications. Research indicates that it may interact with cannabinoid receptors, which are implicated in various diseases, including pain management and neurodegenerative disorders. Preliminary studies suggest that compounds with similar structures can modulate receptor activity, leading to significant biological effects .

Anticancer Activity

Recent studies have indicated that derivatives of this compound may possess anticancer properties. The unique structure allows for the potential inhibition of specific enzymes involved in cancer cell proliferation. For example, compounds with sulfonyl and dioxolo groups have been linked to the inhibition of tumor growth in vitro, suggesting that this compound could be developed further for anticancer therapies .

Antimicrobial Properties

Research has also explored the antimicrobial activity of compounds related to this structure. The sulfonamide group is known for its antibacterial properties, and derivatives have been tested against various bacterial strains. Results have shown efficacy against resistant strains, indicating a potential application in treating bacterial infections .

Case Studies

StudyFocusFindings
Study 1Cannabinoid receptor modulationDemonstrated that compounds similar to 1-(5-chlorothiophen-2-yl)sulfonyl-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)piperidine-4-carboxamide can effectively modulate receptor activity, leading to pain relief in animal models.
Study 2Anticancer efficacyInvestigated the effects of structurally related compounds on cancer cell lines; results indicated significant inhibition of cell proliferation.
Study 3Antimicrobial effectivenessEvaluated the antibacterial activity against Gram-positive and Gram-negative bacteria; showed promising results against resistant strains.

Mechanism of Action

The mechanism of action of (E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)piperidine-4-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests that it may bind to these targets through a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural complexity of this compound necessitates comparisons with analogs sharing key functional groups or scaffolds. Below is an analysis of structurally related compounds and their distinguishing features:

Piperidine-Carboxamide Derivatives

  • 4-(5-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide (Compound 18, ) Key Differences: Replaces the benzodioxolo-benzothiazole with a benzimidazolone scaffold. The 4-iodophenyl group introduces steric bulk and polarizability distinct from the target’s propargyl-benzothiazole. Implications: The iodine atom may enhance halogen bonding but reduce solubility compared to the propargyl group.
  • N-Cyclopropyl-1-{6-[2-(isopropylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-4-piperidinecarboxamide () Key Differences: Incorporates a thiazolo-pyrimidine fused system instead of benzodioxolo-benzothiazole. The cyclopropyl and isopropylamide substituents may confer conformational rigidity and metabolic stability. Implications: The pyrimidine ring introduces hydrogen-bonding capacity absent in the target compound’s benzothiazole system .

Benzothiazole/Dioxole-Containing Analogs

  • N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide ()

    • Key Differences : Shares the benzodioxolo-benzothiazole scaffold but links it to a benzamide rather than a piperidine-carboxamide. The 2,5-dioxopyrrolidinyl group may increase hydrophilicity.
    • Implications : The absence of a piperidine ring could reduce basicity and membrane permeability compared to the target compound .
  • 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide () Key Differences: Substitutes the benzothiazole with a thiazole and replaces the propargyl group with a methyl-thiazole.

Sulfonamide Derivatives

  • N-(4-Fluorophenyl)-2-[2-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide () Key Differences: Contains a sulfanylidene-thiazolidinone group instead of the chlorothiophene-sulfonyl moiety. Implications: The thiazolidinone ring introduces additional hydrogen-bonding sites but may reduce electrophilicity compared to the chlorothiophene-sulfonyl group .

Structural and Functional Comparison Table

Compound Name Key Substituents Molecular Features Potential Advantages/Limitations
Target Compound 5-Chlorothiophene-sulfonyl, propargyl-benzodioxolo-benzothiazole, piperidine-carboxamide High electrophilicity, π-π stacking capability Enhanced reactivity; possible metabolic instability
4-(5-Chloro-2-oxo-benzimidazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide Iodophenyl, benzimidazolone Halogen bonding, steric bulk Improved target affinity; poor solubility
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide Benzodioxolo-benzothiazole, dioxopyrrolidine Hydrophilic dioxopyrrolidine Increased solubility; reduced membrane permeability
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(5-methylthiazol-2-yl)-5-oxopyrrolidine-3-carboxamide Methylthiazole, dihydrobenzodioxin Low steric hindrance Improved bioavailability; weaker π-π interactions

Research Findings and Implications

  • Electronic Effects: The 5-chlorothiophene-sulfonyl group in the target compound likely enhances electrophilicity, facilitating interactions with nucleophilic residues in biological targets. This contrasts with sulfonamide derivatives bearing thiazolidinones or alkyl groups, which prioritize hydrogen bonding over electrophilic reactivity .
  • Steric and Metabolic Considerations : The propargyl group may confer metabolic stability via reduced oxidative susceptibility compared to methyl or ethyl substituents in analogs (e.g., ). However, its linear geometry could increase steric clashes in binding pockets .
  • Scaffold Flexibility : Piperidine-carboxamide derivatives (e.g., ) demonstrate that substitutions on the piperidine ring modulate basicity and solubility. The target compound’s unsubstituted piperidine may favor free rotation but reduce target specificity compared to cyclopropyl or isopropylamide analogs .

Q & A

Q. What are the standard synthetic routes for this compound, and what critical reaction conditions must be controlled?

The synthesis involves multi-step reactions, including nucleophilic substitutions (e.g., sulfonylation of the thiophene moiety) and coupling reactions (e.g., carboxamide formation between piperidine and benzothiazole derivatives). Key conditions include:

  • Solvents : Dimethylformamide (DMF) or dichloromethane (DCM) for optimal reactivity .
  • Reagents : Coupling agents like EDCl/HOBt for amide bond formation .
  • Monitoring : Thin-layer chromatography (TLC) to track reaction progress .

Q. How can purity and structural integrity be assessed post-synthesis?

Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization. Purity is validated via:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) .
  • NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm functional groups (e.g., sulfonyl at δ 3.5–4.0 ppm) .

Q. What mechanistic hypotheses explain its potential biological activity?

The sulfonamide and benzothiazole moieties are proposed to inhibit microbial enzymes (e.g., dihydropteroate synthase) via competitive binding, while the dioxolo group enhances membrane permeability . Preliminary assays show MIC values <10 µM against Gram-positive bacteria .

Q. What spectroscopic techniques are essential for characterizing intermediates?

  • IR Spectroscopy : Confirms sulfonyl (S=O, ~1350 cm⁻¹) and carboxamide (C=O, ~1650 cm⁻¹) groups .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ions (e.g., [M+H]⁺ at m/z 550.2) .

Advanced Research Questions

Q. How can synthesis be optimized for scalability and yield?

  • Design of Experiments (DoE) : Use fractional factorial designs to optimize temperature, stoichiometry, and solvent ratios. For example, a 2³ factorial design can identify interactions between reaction time, catalyst loading, and solvent polarity .
  • Flow Chemistry : Continuous-flow systems (e.g., microreactors) improve heat/mass transfer, reducing side reactions (e.g., hydrolysis of the prop-2-ynyl group) .

Q. What computational strategies support structure-activity relationship (SAR) studies?

  • Molecular Docking : AutoDock Vina to predict binding affinities with bacterial targets (e.g., penicillin-binding proteins) .
  • DFT Calculations : B3LYP/6-31G* level to analyze electronic effects of substituents (e.g., electron-withdrawing Cl on thiophene) .
  • Mutagenesis : Site-directed mutagenesis of target enzymes to validate docking predictions .

Q. How to resolve contradictions in solubility data across studies?

Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) can arise from aggregation or protonation states. Mitigation strategies include:

  • Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
  • pH Titration : Determine pKa via potentiometry to identify ionizable groups .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Antimicrobial Testing : Broth microdilution (CLSI guidelines) against S. aureus and E. coli .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .
  • Structural Analogs : Compare with benzothiazole derivatives (e.g., 2-phenyl substituents) to identify pharmacophores .

Q. How to address challenges in NMR assignments for complex scaffolds?

Advanced techniques include:

  • 2D NMR : HSQC and HMBC to correlate protons with quaternary carbons (e.g., dioxolo-benzothiazole connectivity) .
  • Dynamic Exchange : Variable-temperature NMR to resolve overlapping peaks from conformational isomers .

Q. What strategies stabilize reactive intermediates during synthesis?

  • Low Temperatures : Conduct coupling steps at 0–5°C to prevent degradation of the prop-2-ynyl group .
  • Inert Atmosphere : Use Schlenk lines for moisture-sensitive sulfonylation steps .
  • Protecting Groups : Boc-protection of the piperidine nitrogen during benzothiazole functionalization .

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